molecular formula C8H6FN3O B3293805 4-amino-6-fluoro-2H-indazole-3-carbaldehyde CAS No. 885522-89-4

4-amino-6-fluoro-2H-indazole-3-carbaldehyde

Cat. No.: B3293805
CAS No.: 885522-89-4
M. Wt: 179.15 g/mol
InChI Key: KANGMDWNQBJCDF-UHFFFAOYSA-N
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Description

“4-amino-6-fluoro-2H-indazole-3-carbaldehyde” is a derivative of indazole . Indazole derivatives have been drawing more and more attention in medicinal chemistry as kinase inhibitors . They are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles .


Synthesis Analysis

The synthesis of indazole derivatives has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles has been reported .


Chemical Reactions Analysis

The chemical reactions involving indazole derivatives have been summarized in recent studies . These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Future Directions

Indazole derivatives are drawing more and more attention in medicinal chemistry as kinase inhibitors . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . This suggests that the study and application of “4-amino-6-fluoro-2H-indazole-3-carbaldehyde” and similar compounds may continue to be a focus in future research.

Properties

IUPAC Name

4-amino-6-fluoro-2H-indazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3O/c9-4-1-5(10)8-6(2-4)11-12-7(8)3-13/h1-3H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANGMDWNQBJCDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)C=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-6-fluoro-2H-indazole-3-carbaldehyde
Reactant of Route 2
4-amino-6-fluoro-2H-indazole-3-carbaldehyde
Reactant of Route 3
4-amino-6-fluoro-2H-indazole-3-carbaldehyde
Reactant of Route 4
4-amino-6-fluoro-2H-indazole-3-carbaldehyde
Reactant of Route 5
4-amino-6-fluoro-2H-indazole-3-carbaldehyde
Reactant of Route 6
4-amino-6-fluoro-2H-indazole-3-carbaldehyde

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